molecular formula C9H12O3 B8423559 2-(2-Oxopropyl)-3-hydroxy-2-cyclohexen-1-one

2-(2-Oxopropyl)-3-hydroxy-2-cyclohexen-1-one

Cat. No.: B8423559
M. Wt: 168.19 g/mol
InChI Key: SQDCKSLNGBGZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopropyl)-3-hydroxy-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-hydroxy-2-(2-oxopropyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H12O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h11H,2-5H2,1H3

InChI Key

SQDCKSLNGBGZQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(CCCC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of powdered K2CO3 (4.34 Kg, 31.4 moles) in chloroform (8.5 l), 1,3-cyclohexanedione (3.5 Kg, 31.2 moles) was added with stirring. To this mixture, at an ice-bath temperature, chloroacetone (2.9 Kg, 28.2 moles based on 90% purity) was added over a 1 hour period under a N2 atmosphere with stirring. The reaction temperature was raised slowly to room temperature and it was then allowed to stay at room temperature for 3 days. As the reaction proceeded, stirring became more and more difficult. Distilled water (2 l) was added slowly and the mixture was then transferred to an aqueous sodium hydroxide solution (1 l 50% NaOH to 6 l H2O) with stirring. Additional water (1 l) and chloroform (1 l) were used to rinse the remainer of the mixture from the reaction flask. The pH of the solution was less than 10 and additional sodium hydroxide (1 l of 50% solution) was added to bring the pH of the solution to approx. 10. After stirring for 20 minutes, the mixture was allowed to settle and the organic layer was separated. The aqueous layer was acidified with conc. hydrochloric acid solution (15 lb) and then ethyl acetate (9 l) was added. The mixture was stirred for 20 minutes, allowed to settle, and the organic layer was separated. This organic layer was washed with brine (2 l), dried over Na2SO4, and the filtrate was concentrated under reduced pressure to yield a brown oily product (approx. 4.5 l ). This material can be crystallized from ether, but may be used directly in the next step without further purification, mp 80°-81° C. (crystals obtained from ether crystallization).
Name
Quantity
4.34 kg
Type
reactant
Reaction Step One
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
8.5 L
Type
solvent
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

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